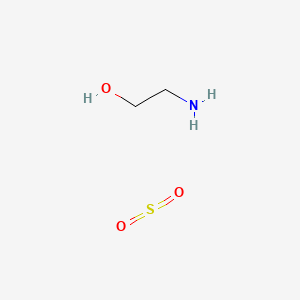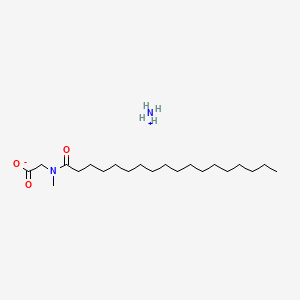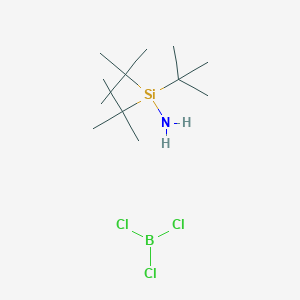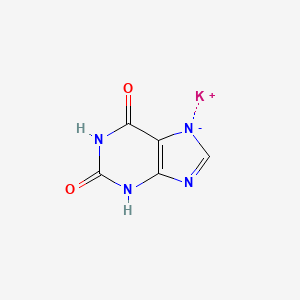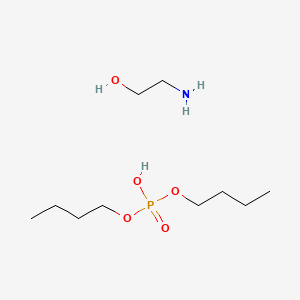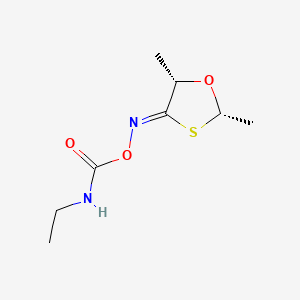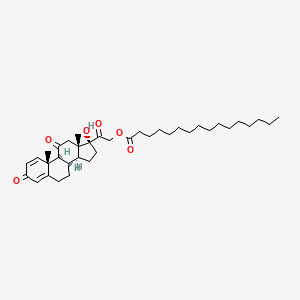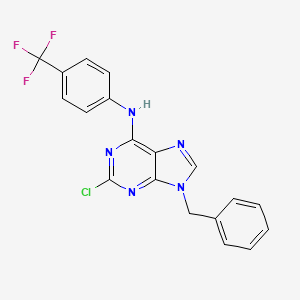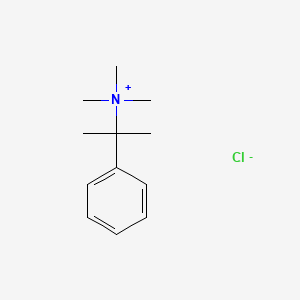
(alpha,alpha-Dimethylbenzyl)trimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(alpha,alpha-Dimethylbenzyl)trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C12H20ClN. It is known for its surfactant properties and is used in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (alpha,alpha-Dimethylbenzyl)trimethylammonium chloride typically involves the alkylation of trimethylamine with (alpha,alpha-Dimethylbenzyl) chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(alpha,alpha-Dimethylbenzyl)trimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: It can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in organic solvents.
Major Products
Substitution: Formation of new quaternary ammonium compounds.
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(alpha,alpha-Dimethylbenzyl)trimethylammonium chloride is used in various scientific research applications, including:
Chemistry: As a phase transfer catalyst in organic synthesis.
Biology: In cell culture studies as a surfactant to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the formulation of cleaning agents and disinfectants
Mecanismo De Acción
The mechanism of action of (alpha,alpha-Dimethylbenzyl)trimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, increasing membrane permeability. This property is exploited in various applications, such as enhancing the delivery of drugs or other active compounds into cells .
Comparación Con Compuestos Similares
Similar Compounds
- Benzalkonium chloride
- Cetyltrimethylammonium chloride
- Dodecyltrimethylammonium chloride
Uniqueness
(alpha,alpha-Dimethylbenzyl)trimethylammonium chloride is unique due to its specific structural configuration, which imparts distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in various solvents, making it more versatile for different applications .
Propiedades
Número CAS |
93841-15-7 |
|---|---|
Fórmula molecular |
C12H20ClN |
Peso molecular |
213.75 g/mol |
Nombre IUPAC |
trimethyl(2-phenylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C12H20N.ClH/c1-12(2,13(3,4)5)11-9-7-6-8-10-11;/h6-10H,1-5H3;1H/q+1;/p-1 |
Clave InChI |
YYULYJNXBJNIDI-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C1=CC=CC=C1)[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



